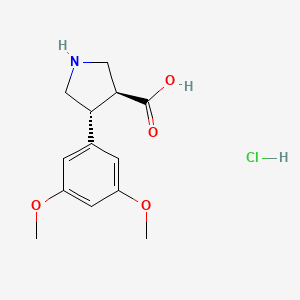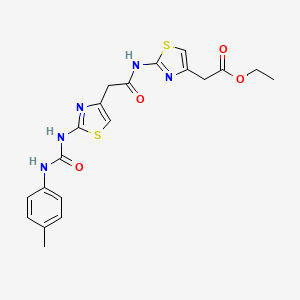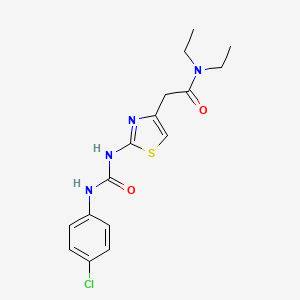
(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecule also contains chlorophenyl and fluorophenyl groups, which are aromatic rings with chlorine and fluorine substituents, respectively .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic character to the molecule, while the presence of chlorophenyl and fluorophenyl groups contribute to the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Modeling
Research into compounds with structural similarities has emphasized their interaction with biological receptors, such as the CB1 cannabinoid receptor. For instance, studies involving molecular orbital methods and conformational analysis have been pivotal in understanding the steric and electrostatic interactions critical for binding affinity and selectivity towards specific receptors (Shim et al., 2002). Such insights are invaluable for drug design, enabling the development of compounds with targeted therapeutic effects.
Synthesis and Structural Exploration
The synthesis and structural characterization of novel heterocycles, including X-ray diffraction and Hirshfeld surface analysis, are fundamental aspects of chemical research. For example, the synthesis of bioactive heterocycles has been explored, with structural determinations aiding in understanding the molecular framework and intermolecular interactions present in the solid state of crystals (Prasad et al., 2018). Such research not only expands the chemical space of novel compounds but also provides a foundation for the development of materials with specific properties.
Antimicrobial and Antituberculosis Activities
The synthesis of new derivatives and their antimicrobial and antituberculosis activities have been a significant area of research. Novel pyrazole carboxamide derivatives, for example, have been synthesized and evaluated for their biological activities, providing insights into the structure-activity relationships essential for the development of new therapeutic agents (Patel et al., 2011).
Material Science Applications
Compounds with specific structural features have also been investigated for their potential applications in material science, such as in the development of fluorescent logic gates and thermally activated delayed fluorescent (TADF) emitters. These studies explore the physical properties of compounds under different conditions, leading to applications in sensing, imaging, and optoelectronics (Gauci & Magri, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)18(27)17-21-23-26(22-17)14-7-5-13(20)6-8-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCBIMMERMOWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)




![4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2704328.png)


![4-methyl-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2704335.png)
![1-(3-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2704338.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)


